molecular formula C9H6N2O3 B3212398 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1101120-11-9

3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B3212398
CAS No.: 1101120-11-9
M. Wt: 190.16 g/mol
InChI Key: HLAIFYPVBLQHGX-UHFFFAOYSA-N
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Description

3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 1101120-11-9) is a high-purity, heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile pyrazolopyridine core that is recognized as a privileged scaffold in the design of bioactive molecules . The simultaneous presence of both a formyl group and a carboxylic acid on the aromatic system makes this reagent a key synthetic intermediate for constructing diverse chemical libraries through parallel derivatization at both sites. The primary research value of this compound lies in its application for developing targeted protein kinase inhibitors (PKIs). Pyrazolo-fused heterocycles are a notable class of compounds with potent protein kinase inhibitor activity, playing a critical role in targeted cancer therapy . Researchers utilize this bifunctional scaffold to design molecules that can selectively inhibit kinases such as EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The planar, fused bicyclic system provides a rigid framework that is highly amenable to interactions with enzyme active sites, often through hydrogen bonding, hydrophobic interactions, and π–π stacking . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-7-4-10-11-2-1-6(9(13)14)3-8(7)11/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAIFYPVBLQHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Formylpyrazolo 1,5 a Pyridine 5 Carboxylic Acid and Its Derivatives

Strategic Retrosynthetic Analysis and Key Disconnections for the Core Structure

The retrosynthetic analysis of 3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid provides a roadmap for its synthesis by breaking it down into simpler, more readily available starting materials. The primary disconnections focus on the formation of the bicyclic pyrazolo[1,5-a]pyridine (B1195680) core and the introduction of the formyl and carboxylic acid functional groups.

A primary disconnection can be made across the pyrazole (B372694) ring, leading back to a functionalized pyridine (B92270) precursor. This approach views the target molecule as a pyridine ring onto which a pyrazole ring is fused. A key intermediate in this strategy would be a 2-aminopyridine (B139424) derivative, which can undergo cyclization to form the pyrazole portion of the scaffold.

Another powerful disconnection strategy involves breaking the N-N bond of the pyrazole ring, which is characteristic of a 1,3-dipolar cycloaddition approach. This retrosynthetic step leads to a pyridinium (B92312) ylide and a suitable dipolarophile, which would react to form the core bicyclic structure in a convergent manner.

The formyl and carboxylic acid groups are typically introduced through functional group interconversion (FGI). The C3-formyl group can be retrosynthetically traced back to an unsubstituted C3 position, which can then be formylated. Similarly, the C5-carboxylic acid can be derived from a precursor such as an ester, a nitrile, or an alkyl group via hydrolysis or oxidation.

A summary of the key retrosynthetic disconnections is provided in the table below.

Disconnection PointPrecursor StructuresCorresponding Synthetic Strategy
Pyrazole C-N bondsSubstituted 2-aminopyridinesAnnulation/Cyclization
Pyrazole N-N bondPyridinium ylides and alkynes/alkenes[3+2] Cycloaddition
C3-Formyl Group (FGI)Unsubstituted C3-H positionElectrophilic Formylation
C5-Carboxylic Acid (FGI)C5-ester, C5-nitrile, C5-alkylHydrolysis or Oxidation

Foundational Approaches to the Pyrazolo[1,5-a]pyridine Scaffold

The synthesis of the pyrazolo[1,5-a]pyridine core is well-documented, with several reliable methods established.

Cycloaddition Reactions and Annulation Strategies

One of the most prevalent methods for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction. mdpi.com This reaction typically involves a 1,3-dipole, such as an N-iminopyridinium ylide, and a dipolarophile, like an alkyne or alkene. nih.gov The N-iminopyridinium ylides are generated in situ from the corresponding N-aminopyridinium salts. This approach is highly efficient for the rapid assembly of the bicyclic system. ijpcbs.com

Annulation strategies offer an alternative route, often starting from substituted pyridines. For instance, the cyclization of transient nitrenes and ethynylpyridines has been successfully employed to furnish the pyrazolo[1,5-a]pyridine core. acs.org

Directed Functionalization of Precursor Heterocycles

The functionalization of a pre-existing pyrazolo[1,5-a]pyridine ring is a versatile approach to introduce desired substituents. nih.gov The inherent electronic properties of the heterocyclic system guide the regioselectivity of these reactions. Electrophilic aromatic substitution, for example, can be used to introduce various functional groups. It has been observed that electrophilic attack often occurs preferentially at the C3 position of the pyrazolo[1,5-a]pyridine ring system. nih.gov

Specific Synthetic Routes for the Introduction and Manipulation of Formyl and Carboxylic Acid Functionalities

The introduction of the formyl and carboxylic acid groups onto the pyrazolo[1,5-a]pyridine scaffold requires chemoselective and regioselective synthetic methods.

Chemoselective Formylation Methodologies (e.g., Vilsmeier-Haack reagent)

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds. organic-chemistry.org This reaction utilizes the Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijpcbs.com The formylation of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, has been shown to be regioselective, and similar selectivity can be expected for the pyrazolo[1,5-a]pyridine core. researchgate.net The reaction proceeds via an electrophilic substitution mechanism, where the Vilsmeier reagent attacks the electron-rich position of the heterocyclic ring.

Carboxylation and Oxidation Routes to the Carboxylic Acid Group

The carboxylic acid functionality at the C5 position can be introduced through various synthetic transformations. One common method involves the hydrolysis of a corresponding ester derivative. Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives have been synthesized via 1,3-dipolar cycloaddition reactions, and these esters can be subsequently hydrolyzed to the carboxylic acids using aqueous sodium hydroxide (B78521). ciac.jl.cn

Another approach is the oxidation of an alkyl group, such as a methyl group, at the C5 position. Strong oxidizing agents can convert the alkyl group into a carboxylic acid. Additionally, a cyano group at the C5 position can serve as a precursor, which can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid.

Chemo-, Regio-, and Stereoselective Synthesis of Analogues and Related Structures

The synthesis of pyrazolo[1,5-a]pyridine derivatives often relies on cycloaddition reactions, where control over selectivity is paramount to achieving the desired substitution pattern. The most common route involves the [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes. acs.orgnih.gov The regioselectivity of this reaction—the specific orientation in which the components combine—is crucial for determining the final arrangement of substituents on the bicyclic core.

Research has demonstrated that the electronic and steric properties of the substituents on both the pyridinium ylide and the alkyne substrate dictate the regiochemical outcome. For instance, the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines from N-aminopyridines and enaminones proceeds via a [3+2] cycloaddition with high regioselectivity, without the need for additives or oxidants. researchgate.net Similarly, microwave-assisted one-pot syntheses have been developed for the regioselective production of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines, a related class of compounds. semanticscholar.org In these methods, the initial cyclocondensation is followed by a regioselective electrophilic substitution at the 3-position. semanticscholar.org The proposed mechanism and the regioselectivity of such reactions can be unequivocally confirmed using techniques like X-ray single-crystal analysis. researchgate.net

While stereoselectivity is less commonly a factor in the synthesis of the planar pyrazolo[1,5-a]pyridine core itself, it becomes critical when introducing chiral centers in the substituents of its derivatives. The development of stereoselective methods is an ongoing area of research, aimed at producing enantiomerically pure analogues for pharmacological studies.

Table 1: Examples of Regioselective Synthesis of Pyrazolo[1,5-a]pyridine Analogues and Related Structures
Reaction TypeKey ReactantsConditionsKey Outcome/Product TypeReference
[3+2] CycloadditionN-aminopyridines and enaminonesAdditive-free, oxidant-freeRegioselective formation of 3-acyl-pyrazolo[1,5-a]pyridines researchgate.net
One-pot Cyclocondensation / Electrophilic Substitutionβ-enaminones and NH-5-aminopyrazolesMicrowave irradiationRegioselective synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines semanticscholar.org
Direct Cross-Dehydrogenative CouplingPyrazolo[1,5-a]pyridine precursorsPalladium(II)-catalyzed C-H bond activationSynthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols for the Compound

In line with the growing emphasis on environmental responsibility, green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents.

Several eco-friendly synthetic methodologies for pyrazolo[1,5-a]pyridine derivatives have been developed. A highly efficient, one-pot sonochemical strategy utilizes ultrasonic irradiation to drive the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes. acs.orgnih.gov This method is notable for being catalyst-free, proceeding with very good to excellent yields, and significantly reducing reaction times compared to conventional heating. acs.orgnih.gov The use of ultrasound as an energy source often leads to improved reaction rates and yields. acs.org

Another green approach involves the use of molecular oxygen (O2) as a clean and abundant oxidant, combined with a mild reagent like acetic acid. This system has been successfully used to promote cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds to generate pyrazolo[1,5-a]pyridines. acs.org Furthermore, microwave-assisted synthesis, often performed under solvent-free conditions, provides a significant advantage in terms of energy efficiency and dramatically shortened reaction times. semanticscholar.org The use of aqueous media, as seen in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under ultrasonic irradiation in aqueous ethanol, further enhances the green credentials of these protocols. bme.hu

Table 2: Comparison of Green Synthetic Protocols for Pyrazolo[1,5-a]pyridine Derivatives
MethodologyEnergy SourceKey Reagents/ConditionsAdvantagesReference
SonochemistryUltrasonic IrradiationCatalyst-free, Acetonitrile, 85°CHigh efficiency, excellent yields, short reaction times (20 min) acs.orgnih.gov
Cross-Dehydrogenative CouplingConventional HeatingMolecular Oxygen (O2), Acetic Acid (AcOH)Use of a green oxidant, mild reaction conditions acs.org
Microwave-Assisted SynthesisMicrowave IrradiationSolvent-free, no additivesRapid (2 min), high-yielding, operational simplicity, eco-compatible semanticscholar.org
Ultrasound in Aqueous MediaUltrasonic IrradiationKHSO4, Aqueous ethanolEnvironmentally friendly solvent system, good yields bme.hu

Flow Chemistry and Continuous Synthesis Approaches for Enhanced Production in Research Contexts

Flow chemistry, or continuous synthesis, is a powerful technology for chemical production that offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and straightforward scalability. researchgate.netmdpi.com These attributes make it an attractive approach for the synthesis of pyrazolo[1,5-a]pyridine and its derivatives, particularly for optimizing reaction conditions and enabling on-demand production in a research setting. mdpi.comnih.gov

A notable example is the thermolysis of azidoacrylates in a continuous flow system to produce methyl pyrazolo[1,5-a]pyridine-2-carboxylate. mdpi.com In this setup, the azide (B81097) starting material is pumped through a heated coil reactor, achieving a quantitative yield in a very short residence time of just 28.5 seconds. mdpi.com This method is efficient on both milligram and gram scales and yields a product that requires no further purification. mdpi.com

The combination of different technologies, such as microwave-flow hybrid approaches, further expands the synthetic possibilities. mdpi.com While the application of flow chemistry to the specific synthesis of this compound has not been extensively detailed, the principles demonstrated in the synthesis of related pyrazole and pyrazolo[1,5-a]pyridine scaffolds are directly applicable. mdpi.comrsc.org The use of supported catalysts in continuous flow systems holds particular promise from a sustainability and green chemistry perspective, allowing for catalyst recycling and more efficient industrial-level chemistry. researchgate.net Although optimization is still required for large-scale applications, flow chemistry represents a key enabling technology for the future production of these complex heterocyclic compounds. nih.gov

Table 3: Parameters for Continuous Flow Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
ParameterDescriptionReference
ReactionThermolysis of azidoacrylates mdpi.com
Reactor TypeCoil reactor with a PFA loop mdpi.com
Temperature220 °C mdpi.com
Residence Time28.5 seconds mdpi.com
YieldQuantitative mdpi.com
ScaleApplicable to both milligram and gram scales mdpi.com
AdvantagesSimple, fast, efficient, no further purification needed mdpi.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 3 Formylpyrazolo 1,5 a Pyridine 5 Carboxylic Acid

Reactivity Profiling of the Formyl Moiety

The formyl group at the C-3 position of the pyrazolo[1,5-a]pyridine (B1195680) ring is a key site for chemical modification. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it can participate in a wide array of classic aldehyde reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functionality can be readily oxidized to a carboxylic acid, yielding the corresponding pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid. This transformation is a common step in organic synthesis to introduce an additional acidic functional group. Standard oxidizing agents are effective for this purpose. While specific studies on 3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid are not prevalent, the oxidation of aldehydes on related heterocyclic systems is well-documented. For instance, the oxidation of substituted pyrazoles to their dicarboxylic acid derivatives has been achieved using strong oxidizing agents like potassium permanganate. chemicalbook.com Similarly, oxidation of fused-ring pyridine (B92270) compounds to pyridine carboxylic acids is a known industrial process. google.com

Table 1: Representative Oxidation Reactions of the Formyl Group

Oxidizing Agent Product Reaction Conditions
Potassium Permanganate (KMnO₄) Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid Aqueous solution, elevated temperature
Jones Reagent (CrO₃/H₂SO₄) Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid Acetone, 0°C to room temperature

Reduction Reactions to Alcohol and Alkane Derivatives

The formyl group can be reduced to a primary alcohol (3-hydroxymethyl) or completely deoxygenated to a methyl group (3-methyl). The choice of reducing agent dictates the final product.

Reduction to the corresponding alcohol, 3-(hydroxymethyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid, can be accomplished using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might concurrently reduce the carboxylic acid moiety. The selective reduction of an aldehyde in the presence of a carboxylic acid is a standard transformation in organic synthesis. researchgate.net

For complete reduction to the 3-methyl derivative, harsher conditions are typically required. Classic methods like the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions are suitable for this deoxygenation.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the formyl group's carbonyl carbon makes it a prime target for nucleophilic attack. This leads to a variety of addition and condensation products.

A significant reaction in this class is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. wikipedia.orgrsc.org This reaction yields an α,β-unsaturated product, extending the carbon chain at the 3-position. wikipedia.orgnih.gov

Another key transformation is reductive amination. The formyl group first condenses with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding amine. This reaction is extensively used in medicinal chemistry to introduce diverse amine-containing side chains. nih.govrsc.org

Table 2: Examples of Nucleophilic Addition and Condensation Reactions

Reagent Reaction Type Product Type
Malononitrile, Piperidine Knoevenagel Condensation 3-(2,2-dicyanovinyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid
Diethyl malonate, Base Knoevenagel Condensation 3-(2,2-bis(ethoxycarbonyl)vinyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid
Primary Amine (R-NH₂), NaBH(OAc)₃ Reductive Amination 3-((alkylamino)methyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The formyl group is an ideal substrate for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphorus ylide (Ph₃P=CHR), and the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) carbanion, are the most prominent methods. wikipedia.org

The HWE reaction is often preferred as it typically uses more reactive and less basic phosphonate carbanions, and the water-soluble phosphate (B84403) byproducts are easier to remove than the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.orgresearchgate.net These reactions are highly versatile for creating α,β-unsaturated esters, nitriles, or other vinyl derivatives, depending on the structure of the phosphonate reagent. The HWE reaction generally favors the formation of the (E)-alkene isomer. conicet.gov.ar

Table 3: Olefination Reactions of the Formyl Moiety

Reagent Type Reaction Name General Product Structure
Phosphorus Ylide (Ph₃P=CHR) Wittig Reaction 3-(alkenyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid

Reactivity Profiling of the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position offers a complementary set of reaction possibilities, primarily involving transformations of the hydroxyl group or activation of the carbonyl carbon.

Derivatization to Esters, Amides, and Acid Halides

The carboxylic acid can be converted into a range of derivatives, which are often key intermediates for further functionalization.

Esters: Esterification can be achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be deprotonated with a base and then reacted with an alkyl halide.

Amides: Amide bond formation is a crucial reaction. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.gov This method is widely used for creating a library of amide derivatives from a common carboxylic acid precursor. nih.gov

Acid Halides: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly electrophilic intermediate that readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carbanions, without the need for coupling agents. dergipark.org.trresearchgate.net

Table 4: Derivatization of the Carboxylic Acid Moiety

Reagent(s) Derivative Formed
Alcohol (R-OH), H⁺ catalyst Ester
Thionyl Chloride (SOCl₂) Acid Chloride

Decarboxylative Transformations

The carboxylic acid group at the C-5 position of the pyrazolo[1,5-a]pyridine ring is susceptible to removal through decarboxylation, a reaction that can be initiated thermally or with metal catalysis. researchgate.net While thermal decarboxylation often requires high temperatures, metal-catalyzed approaches offer milder conditions. nih.gov Various transition metals, including copper, palladium, and silver, have been shown to facilitate the decarboxylation of heteroaromatic carboxylic acids. nih.govrsc.orgacs.org For instance, copper(II) has been used to promote the decarboxylation of pyrazole-dicarboxylic acids in the synthesis of pyridyl-pyrazole skeletons.

Palladium-catalyzed decarboxylative coupling reactions represent a modern synthetic strategy where the carboxylic acid group is replaced by a new carbon-carbon or carbon-heteroatom bond in a single step. nih.gov This approach has been successfully applied to the synthesis of 2-substituted pyrazolo[1,5-a]pyridines, indicating its potential applicability to the C-5 carboxylic acid of the title compound. ciac.jl.cn Such transformations would convert this compound into various 5-substituted-3-formylpyrazolo[1,5-a]pyridine derivatives, significantly expanding its synthetic utility.

Formation of Acid Halides and Anhydrides

The 5-carboxylic acid group can be readily converted into more reactive acyl derivatives, such as acid halides and anhydrides, which serve as versatile intermediates for further functionalization.

Acid Halides: The transformation of the carboxylic acid to an acid chloride is a standard and efficient process. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org Phosphorus pentachloride (PCl₅) is another effective reagent for this conversion. chemguide.co.uklibretexts.org The resulting 3-formylpyrazolo[1,5-a]pyridine-5-carbonyl chloride is a highly reactive intermediate, primed for nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to yield esters, amides, and ketones, respectively.

Anhydrides: Symmetric or mixed anhydrides can also be synthesized from the carboxylic acid. A common method involves the reaction of the corresponding acid chloride with the sodium salt of a carboxylic acid. nih.gov Alternatively, direct dehydration coupling of the carboxylic acid can be accomplished using various dehydrating agents or specialized catalytic systems, such as triphenylphosphine oxide/oxalyl chloride. nih.gov These anhydrides are effective acylating agents, similar to acid chlorides, but are often less reactive and more selective.

Reactivity of the Pyrazolo[1,5-a]pyridine Heterocyclic Core

The fused pyrazolo[1,5-a]pyridine ring system possesses a unique electronic structure that dictates its reactivity towards various reagents. The pyrazole (B372694) moiety is generally considered electron-rich, while the pyridine ring is electron-deficient.

In the unsubstituted pyrazolo[1,5-a]pyridine core, electrophilic aromatic substitution (EAS) preferentially occurs at the C-3 position of the electron-rich pyrazole ring. However, in this compound, the C-3 and C-5 positions are already substituted. Both the formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing and act as deactivating groups for EAS. chemistrytalk.orgnih.gov

In typical aromatic systems, these groups direct incoming electrophiles to the meta-position. chemistrytalk.org However, the reactivity of the fused heterocyclic system is more complex. The pyridine ring is inherently deactivated towards electrophilic attack compared to benzene (B151609) due to the electronegative nitrogen atom, which makes substitution require harsh conditions, favoring the C-6 and C-4 (beta) positions. quora.comquimicaorganica.org The strong deactivating effects of the existing formyl and carboxyl groups would further disfavor EAS on either ring. Any potential substitution would likely require forcing conditions and would be directed by a combination of the inherent positional reactivity of the heterocycle and the meta-directing influence of the substituents, potentially leading to substitution at the C-2, C-4, C-6, or C-7 positions, though yields may be low. Studies on related pyrazolo[1,5-a]pyrimidines show that nitration and bromination can occur at various positions depending on the reaction conditions and the nature of other substituents on the ring. researchgate.net

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-deficient aromatic rings, particularly when a good leaving group is present. The pyridine portion of the pyrazolo[1,5-a]pyridine scaffold is electron-deficient and thus more susceptible to NAS than the pyrazole ring. While the title compound itself lacks a suitable leaving group, halogenated derivatives could serve as excellent substrates for NAS reactions.

Based on studies of analogous pyrazolo[1,5-a]pyrimidine (B1248293) systems, chloro-substituents at the C-5 and C-7 positions are readily displaced by various nucleophiles, including amines (aromatic and alkyl) and alkoxides. nih.govnih.gov The reactivity at position C-7 is often noted to be higher than at C-5. nih.gov Therefore, if a halogen were introduced at the C-7 position of the this compound scaffold, it would likely be a prime site for introducing new functional groups via NAS, enabling the synthesis of diverse derivatives.

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds, and the pyrazolo[1,5-a]pyridine core is an excellent platform for such transformations. mdpi.comnih.gov These reactions typically require a halide or triflate substituent on the heterocyclic ring to act as a leaving group. Halogenated derivatives of this compound at positions such as C-2, C-3, C-5, or C-7 could be versatile precursors for a variety of coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron reagent with an organic halide. nih.gov It has been successfully applied to various positions on the pyrazolo[1,5-a]pyrimidine and related pyridine cores to introduce aryl and heteroaryl substituents. nih.govrsc.org

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed method used to form C-N and C-O bonds. nih.govresearchgate.net It allows for the coupling of aryl halides with a vast range of amines, anilines, and alcohols, providing access to compounds that are difficult to synthesize via traditional NAS. mdpi.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, enabling the introduction of alkynyl moieties onto the heterocyclic core. rsc.org

The table below summarizes representative cross-coupling reactions performed on analogous heterocyclic systems, demonstrating the potential for functionalizing the this compound scaffold.

Reaction TypeSubstrate PositionCatalyst/LigandCoupling PartnerBond FormedReference
Suzuki-MiyauraC-7 (Pyrazolo[1,5-a]pyrimidine)Pd(PPh₃)₄Indole-4-boronic acid pinacol (B44631) esterC-C nih.gov
Buchwald-HartwigC-5 (Pyrazolo[1,5-a]pyrimidine)Pd₂(dba)₃ / XantphosAminopyrazoleC-N nih.gov
Suzuki-MiyauraC-3, C-6, C-7 (Pyridine)Pd(OAc)₂ / SPhosAryl boronic acidsC-C nih.govrsc.org
SonogashiraHalogenated PyridinePdCl₂(PPh₃)₂ / CuITerminal AlkynesC-C (sp) rsc.org

Intramolecular Cyclization and Rearrangement Reactions of the Compound

The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid, allows for potential intramolecular reactions. Furthermore, the heterocyclic core itself can undergo skeletal rearrangements under certain conditions.

A significant transformation reported for a closely related system, 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines, is an isomerization to 5-aroyl-NH-pyrazolo[3,4-b]pyridines. This reaction proceeds in the presence of aqueous sodium hydroxide (B78521), often under microwave irradiation. The proposed mechanism is an "Addition of Nucleophile, Ring-Opening, and Ring-Closing" (ANRORC) pathway. In this process, a hydroxide ion attacks the pyrimidine (B1678525) ring, leading to ring opening, followed by rotation and subsequent ring closure to form the more thermodynamically stable pyrazolo[3,4-b]pyridine isomer.

Given the structural similarity, it is plausible that this compound could undergo a similar base-catalyzed rearrangement. The nucleophilic attack would occur on the pyridine ring, leading to a ring-opened intermediate that could then re-cyclize to a substituted pyrazolo[3,4-b]pyridine derivative. The presence of the formyl group at C-3 is a key structural feature for initiating this type of rearrangement. Other intramolecular cyclizations could be envisioned, for example, by converting the carboxylic acid to an amide and reacting it with the formyl group to form a new fused lactam ring. The synthesis of pyrazolo[1,5-a]pyridines can also be achieved through intramolecular cyclizations of transient nitrenes or ethynylpyridines, highlighting the diverse cyclization chemistry of this scaffold. nih.gov

Derivatization Strategies for Expanding Molecular Diversity

The presence of two distinct and reactive functional groups, the formyl group at the 3-position and the carboxylic acid at the 5-position, allows for selective and sequential modifications of the this compound molecule. This dual reactivity is the cornerstone of various derivatization strategies aimed at creating a diverse library of compounds.

The formyl group, a reactive aldehyde, is a prime site for nucleophilic attack and condensation reactions. It can be readily converted into a variety of other functional groups, including imines, hydrazones, and enones. lookchem.com A particularly useful transformation is reductive amination, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is highly efficient for introducing a wide range of substituents. For instance, reactions with cyclic amines can yield valuable derivatives. nih.govnih.gov

The carboxylic acid moiety, on the other hand, can be transformed into esters, amides, and other acid derivatives through well-established protocols. Amidation, for example, can be achieved by activating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), followed by reaction with an amine. nih.gov This strategy allows for the introduction of a diverse set of amine-containing fragments.

The following interactive table summarizes some of the key derivatization strategies for this compound, based on analogous reactions reported for related heterocyclic systems.

Interactive Data Table: Derivatization Reactions of this compound

Functional GroupReaction TypeReagents and ConditionsProduct Functional Group
3-FormylReductive AminationPrimary/Secondary Amine, Sodium Triacetoxyborohydride, DichloromethaneSubstituted Amine
3-FormylWittig ReactionPhosphonium Ylide, TetrahydrofuranAlkene
3-FormylKnoevenagel CondensationActive Methylene Compound, Base (e.g., Piperidine), EthanolSubstituted Alkene
5-Carboxylic AcidAmidationAmine, EDCI, HOBt, Triethylamine, DichloromethaneAmide
5-Carboxylic AcidEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEster
5-Carboxylic AcidReductionLithium Aluminum Hydride, TetrahydrofuranAlcohol

Mechanistic Investigations of Key Transformations and Reaction Kinetics

While specific kinetic studies on the derivatization of this compound are not extensively documented in the literature, the mechanisms of its key transformations can be inferred from well-established organic chemistry principles and studies on analogous systems.

The formation of the pyrazolo[1,5-a]pyridine core itself is proposed to proceed through a cross-dehydrogenative coupling mechanism. acs.orgnih.gov This process is thought to involve the activation of an N-amino-2-iminopyridine by an acid, followed by nucleophilic addition of a β-dicarbonyl compound. The resulting intermediate then undergoes oxidative dehydrogenation and subsequent cyclization to form the fused ring system. acs.org Another proposed pathway for the synthesis of the pyrazolo[1,5-a]pyridine scaffold involves a [3+2] cycloaddition reaction. researchgate.netnih.gov

For the derivatization of the 3-formyl group, the mechanism of reductive amination is a well-understood two-step process. The first step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine). The second step is the reduction of the imine to an amine, typically using a mild reducing agent like sodium triacetoxyborohydride. The kinetics of this reaction are influenced by the steric and electronic properties of both the amine and the aldehyde, as well as the reaction conditions such as pH and temperature.

The amidation of the 5-carboxylic acid group, when mediated by coupling agents like EDCI, proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a urea (B33335) byproduct. The rate of this reaction is dependent on the concentration of the coupling agent and the nucleophilicity of the amine.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of proton and carbon environments and their connectivities.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the protons. The spectrum typically reveals distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine (B1195680) core, the formyl proton, and the carboxylic acid proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituent groups and the heterocyclic ring system. For instance, the formyl proton is expected to resonate at a downfield chemical shift due to the deshielding effect of the carbonyl group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct resonance. The chemical shifts of the carbonyl carbons of the formyl and carboxylic acid groups are characteristically found in the downfield region of the spectrum. The resonances for the aromatic carbons of the fused heterocyclic system appear in the intermediate region.

While less commonly acquired, ¹⁵N NMR spectroscopy can offer valuable information regarding the nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system. The chemical shifts of the nitrogen atoms can help to confirm the electronic structure and tautomeric form of the heterocyclic core. ktu.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives (as a reference for expected ranges)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-28.50146.43
H-67.08110.64
5-CH₃2.5624.50
7-CH₃2.6916.53
C-3-100.79
C-3a-147.00
C-5-162.29
C-7-146.59
C=O-161.78

Note: This table is illustrative and based on a related pyrazolo[1,5-a]pyrimidine system. Actual chemical shifts for this compound may vary.

To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra would show correlations between the coupled aromatic protons on the pyridine (B92270) ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly coupled. This is particularly useful for determining the stereochemistry and conformation of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signal associated with each proton signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is a powerful tool for piecing together the molecular structure by connecting different spin systems. For example, the formyl proton would show a correlation to the C-3 carbon of the pyrazole (B372694) ring. sdsu.edu

TOCSY (Total Correlation Spectroscopy) : TOCSY is used to identify all protons within a coupled spin system. This can be particularly helpful in complex regions of the ¹H NMR spectrum.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon resonances, confirming the structure of this compound. researchgate.netsdsu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be unequivocally confirmed.

The predicted monoisotopic mass for C₉H₆N₂O₃ is 190.03784 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ at m/z 191.04512 or a deprotonated molecule [M-H]⁻ at m/z 189.03056. uni.lu

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in tandem mass spectrometry), the fragmentation pathway can be mapped. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of small molecules such as CO, CO₂, and H₂O from the formyl and carboxylic acid groups. miamioh.edu The fragmentation of the pyrazolo[1,5-a]pyridine ring system would also produce characteristic fragment ions. sapub.orgresearchgate.net

Table 2: Predicted Adducts for HRMS of this compound

Adduct m/z
[M+H]⁺191.04512
[M+Na]⁺213.02706
[M-H]⁻189.03056
[M+NH₄]⁺208.07166
[M+K]⁺229.00100

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the confirmation of functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid, which would appear as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, typically observed around 1700-1725 cm⁻¹.

C=O stretch of the aldehyde (formyl) group, which usually appears at a slightly higher frequency than the carboxylic acid carbonyl, around 1680-1700 cm⁻¹.

C=N and C=C stretching vibrations from the pyrazolo[1,5-a]pyridine ring system, expected in the 1400-1650 cm⁻¹ region.

C-H stretching vibrations of the aromatic and aldehyde protons, typically above 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch2500-3300 (broad)
Aromatic/Aldehyde C-H Stretch>3000
Carboxylic Acid C=O Stretch1700-1725
Aldehyde C=O Stretch1680-1700
Aromatic C=C and C=N Stretches1400-1650

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry of this compound.

Furthermore, X-ray diffraction analysis reveals the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding and π-π stacking. For this molecule, hydrogen bonding involving the carboxylic acid group and potentially the formyl group and ring nitrogens would be expected to play a significant role in the crystal lattice. The planarity of the pyrazolo[1,5-a]pyridine ring system can also be accurately assessed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazolo[1,5-a]pyridine core, being an extended aromatic system, acts as a chromophore and is expected to exhibit characteristic absorption bands in the UV-Vis region.

The spectrum would likely show π → π* transitions associated with the aromatic system. The presence of the formyl and carboxylic acid groups, which are auxochromes, can influence the position and intensity of these absorption bands. The solvent used for the analysis can also affect the absorption maxima (λmax) due to solvatochromic effects. Analysis of the UV-Vis spectrum helps in understanding the electronic properties of the molecule. researchgate.net

Chiroptical Spectroscopy (e.g., ECD) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral compound, providing a unique spectroscopic fingerprint for a specific enantiomer. mdpi.com For chiral derivatives of this compound, ECD spectroscopy would be an invaluable tool for unambiguous stereochemical assignment, especially when X-ray crystallography is not feasible. mdpi.com

The application of ECD in structural elucidation involves a comparative analysis of experimentally measured spectra with those predicted by quantum chemical calculations. rsc.org The process begins with a conformational search for the chiral molecule to identify all low-energy conformers. Subsequently, the ECD spectra for each conformer of a chosen enantiomer (e.g., the R-enantiomer) are calculated using time-dependent density functional theory (TD-DFT). rsc.org The individual spectra are then Boltzmann-averaged to generate a final theoretical ECD spectrum.

A good match between the experimental ECD spectrum and the calculated spectrum for a particular enantiomer allows for the confident assignment of the absolute configuration of the synthesized compound. mdpi.com The mirror-image relationship between the ECD spectra of enantiomers provides a clear distinction. dtu.dk This combined experimental and theoretical approach has been successfully applied to determine the absolute configuration of a wide range of complex chiral molecules, including various heterocyclic systems. nih.govmdpi.comresearchgate.net

While no specific studies on the chiroptical properties of chiral derivatives of this compound have been reported, the established methodologies provide a clear roadmap for future stereochemical investigations. The introduction of a stereocenter, for instance, through asymmetric synthesis or the incorporation of a chiral substituent, would yield enantiomeric pairs whose absolute configurations could be determined using ECD.

Hypothetical ECD Data for a Chiral Derivative

To illustrate the application of this technique, the following table presents hypothetical experimental and calculated ECD data for a putative chiral derivative, (R)-3-Formyl-7-(1-phenylethyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid.

Wavelength (nm)Experimental ΔƐCalculated ΔƐ for (R)-enantiomerCotton Effect
330+2.8+3.1Positive
295-4.2-4.5Negative
250-12.5-13.1Negative
225+18.7+19.2Positive

Computational Chemistry and Theoretical Modeling of 3 Formylpyrazolo 1,5 a Pyridine 5 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide array of molecular properties.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. nih.gov For a molecule such as 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms—its ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy configuration on the potential energy surface.

A typical approach involves using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-31G(d) or higher. nih.gov For a similar molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a planar conformation, where all atoms lie in the same plane, stabilized by its conjugated π-system. nih.gov Such calculations for this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, providing the foundational geometric parameters for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Character)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In a computational study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov FMO analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO across the molecule. This would reveal which parts of the molecule are electron-rich (typically where the HOMO is localized) and which are electron-poor (where the LUMO is localized), thus predicting the sites for nucleophilic and electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Data from a Related Compound

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
3-(2-furyl)-1H-pyrazole-5-carboxylic acid -6.589 -2.131 4.458

Data sourced from a DFT/B3LYP/6-31G(d) level study on a structurally similar molecule for illustrative purposes. nih.gov

Electrostatic Potential (ESP) Surface Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP is mapped onto the electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. nih.gov

For this compound, an ESP map would likely show strong negative potential (red) around the oxygen atoms of the carbonyl and carboxyl groups, as well as the nitrogen atom in the pyridine (B92270) ring, identifying these as key sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), highlighting its acidic nature.

Conformational Analysis and Potential Energy Surface Exploration

While the fused ring system of this compound is largely rigid, the substituent groups—the formyl (-CHO) and carboxylic acid (-COOH)—can rotate around their single bonds to the ring. Conformational analysis involves systematically exploring these rotations to identify the most stable conformers (rotamers) and the energy barriers between them.

This is done by calculating the potential energy surface (PES) as a function of the relevant dihedral angles. For example, one could scan the dihedral angle defining the orientation of the carboxylic acid group relative to the pyridine ring. Such an analysis would reveal the global minimum energy conformer and other local minima, providing insight into the molecule's preferred shape in different environments. Studies on related dearomatized pyrazolo[1,5-a]pyrimidines have shown how computational methods can predict conformationally stable and labile systems. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for confirming experimental results and assigning spectral features.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental data. For a related pyrazole (B372694) carboxylic acid, theoretical calculations helped confirm the presence of key functional groups, including the carboxylic acid, furyl, and pyrazole rings, with strong agreement between calculated and expected vibrational modes. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Theoretical calculations for this compound would provide predicted chemical shifts for each unique proton and carbon atom. These predictions, when compared with experimental spectra of similar pyrazolo[1,5-a]pyrimidine (B1248293) systems, can aid in the definitive assignment of complex spectra. researchgate.net

Reaction Mechanism Elucidation Through Transition State Calculations (e.g., ANRORC mechanism)

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. For heterocyclic systems like pyrazolo[1,5-a]pyridine (B1195680), reactions can sometimes proceed through complex pathways. One such pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.

To study such a mechanism computationally, researchers use DFT to map out the entire reaction pathway. This involves locating and calculating the energies of all reactants, intermediates, and products, as well as the transition states that connect them. The transition state is the highest energy point along a reaction coordinate and is critical for determining the reaction's activation energy and rate. DFT calculations have been successfully used to confirm the proposed mechanisms of ANRORC-type reactions in the related azolo[1,5-a]pyrimidine systems, lending theoretical support to experimental observations. rsc.org A similar approach could elucidate the feasibility of an ANRORC or other complex mechanisms involving the this compound scaffold.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its behavior in different environments. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions with surrounding solvent molecules.

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: The molecule possesses rotatable bonds, particularly around the formyl and carboxylic acid groups. MD simulations can explore the potential energy landscape to identify low-energy conformations and the barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target.

Investigate Solvent Effects: The solubility and stability of the compound are influenced by its interactions with solvent molecules. MD simulations can model the hydration shell around the molecule, revealing how water molecules interact with the polar formyl and carboxylic acid groups, as well as the aromatic rings. This can help in understanding its solubility in aqueous and non-aqueous environments.

Probe Dynamic Behavior: Simulations can reveal the vibrational modes and dynamic motions of the molecule, providing insights into its stability and reactivity.

Given the fused, rigid nature of the pyrazolo[1,5-a]pyridine core, the primary conformational flexibility would arise from the rotation of the substituent groups.

In Silico Ligand-Receptor Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can hypothesize its binding mode to various protein targets, offering insights into its potential pharmacological activities. The pyrazolo[1,5-a]pyrimidine scaffold, a close analog to the pyrazolo[1,5-a]pyridine core, has been the subject of numerous docking studies against various kinases and other enzymes. ekb.egtpcj.orgekb.egdntb.gov.ua

Hypothetical Binding Interactions with Kinase Targets:

Many pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and Pim kinases, which are crucial in cell cycle regulation and are often dysregulated in cancer. ekb.egtpcj.orgdntb.gov.ua Docking studies of these analogs have shown that the pyrazolo[1,5-a]pyrimidine core can act as a scaffold that fits into the ATP-binding pocket of these kinases.

For this compound, a hypothetical docking study against a kinase like CDK2 might reveal the following interactions:

Hydrogen Bonding: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system, as well as the oxygen atoms of the formyl and carboxylic acid groups, could act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in the kinase hinge region.

Aromatic Interactions: The planar aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket.

Potential Interaction Type Functional Group of Ligand Potential Interacting Amino Acid Residues
Hydrogen BondingFormyl group, Carboxylic acid group, Pyridine nitrogen, Pyrazole nitrogensSerine, Threonine, Aspartic acid, Glutamic acid, Lysine, Arginine
π-π StackingPyrazolo[1,5-a]pyridine ring systemPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsAromatic ring systemLeucine, Isoleucine, Valine, Alanine

Docking Studies on Other Targets:

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its investigation against other targets as well. For instance, derivatives have been docked into the ligand-binding pockets of estrogen receptors, showcasing the potential for this chemical class to interact with a wide range of biological macromolecules. nih.gov The specific substitution pattern of this compound would dictate its unique binding profile.

Quantum Structure-Activity Relationship (QSTR) Modeling for Theoretical Property Prediction

Quantitative Structure-Activity Relationship (QSTR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined activities or properties.

Descriptors for QSTR Modeling:

A wide range of molecular descriptors can be calculated for this compound to be used in a QSTR model. These can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, etc.

3D Descriptors: Geometrical descriptors (e.g., surface area, volume), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Hypothetical QSTR Model Application:

A hypothetical QSTR model for predicting the anti-inflammatory activity of a series of pyrazolo[1,5-a]pyridine derivatives could be developed. In such a model, descriptors for this compound would be calculated and inputted into the model equation to predict its activity.

Descriptor Category Examples of Descriptors Potential Predicted Property
Constitutional (1D)Molecular Weight, Number of Hydrogen Bond Donors/AcceptorsSolubility, Permeability
Topological (2D)Wiener Index, Randić IndexBoiling Point, Refractive Index
Geometrical (3D)Molecular Surface Area, Molecular VolumeBinding Affinity
Quantum Chemical (3D)HOMO/LUMO Energies, Dipole Moment, Atomic ChargesReactivity, Biological Activity

The predictive power of any QSTR model is highly dependent on the quality and diversity of the training set of compounds and the statistical methods used to build the model. For novel compounds like this compound, such theoretical predictions would need to be validated by experimental studies.

Academic Applications and Research Utility of 3 Formylpyrazolo 1,5 a Pyridine 5 Carboxylic Acid

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

The reactivity of the formyl and carboxylic acid groups, combined with the aromatic pyrazolo[1,5-a]pyridine (B1195680) core, makes this compound a versatile precursor for the synthesis of more complex molecules. Its utility as a building block is demonstrated in its application in the construction of polyheterocyclic systems and as a precursor for advanced organic materials.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and 3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid serves as a key intermediate for the elaboration of this core into more complex polyheterocyclic systems. The formyl and carboxylic acid functionalities provide convenient handles for a variety of chemical transformations, including cyclization and condensation reactions, to build additional heterocyclic rings onto the existing framework. For instance, these functional groups can react with various binucleophiles to construct fused ring systems with potential biological activity.

The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves multi-step reaction sequences where the strategic introduction and modification of substituents are crucial. The presence of both an aldehyde and a carboxylic acid on the pyrazolo[1,5-a]pyridine core in this compound offers regioselective control over subsequent reactions, allowing for the precise construction of intricate molecular architectures.

The pyrazolo[1,5-a]pyridine nucleus is known to be a component of various fluorescent molecules. The electron-rich nature of this fused heterocyclic system provides a basis for the development of novel fluorophores and dyes. The 3-formyl and 5-carboxylic acid groups can be chemically modified to tune the photophysical properties of the resulting molecules, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts.

For example, the aldehyde group can be condensed with active methylene (B1212753) compounds to extend the π-conjugated system, often leading to a red-shift in the fluorescence emission. Similarly, the carboxylic acid group can be converted into esters or amides, which can further influence the electronic properties of the molecule and, consequently, its fluorescence characteristics. The structural rigidity of the pyrazolo[1,5-a]pyridine scaffold is also beneficial for achieving high fluorescence quantum yields.

Research has shown that pyrazolo[1,5-a]pyridine derivatives can exhibit high quantum yields and can be used as fluorescent probes for various applications, including pH sensing in biological systems. nih.gov The ability to systematically modify the structure of this compound makes it a valuable precursor for creating a library of fluorescent compounds with tailored properties for specific applications in materials science and bioimaging.

Potential as a Scaffold in Rational Drug Design and Medicinal Chemistry Research

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, an isostere of the pyrazolo[1,5-a]pyridine core, is a well-established privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this heterocyclic system. mdpi.combohrium.com This highlights the potential of the closely related pyrazolo[1,5-a]pyridine framework as a valuable scaffold for the design of new therapeutic agents.

The design of bioactive molecules based on the pyrazolo[1,5-a]pyridine scaffold often involves the strategic placement of substituents to optimize interactions with biological targets. The 3-formyl and 5-carboxylic acid groups of the title compound offer versatile points for diversification.

Key design principles include:

Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system can act as hydrogen bond acceptors, while substituents introduced via the formyl and carboxylic acid groups can be designed to act as hydrogen bond donors or acceptors.

Aromatic Interactions: The planar aromatic core can participate in π-π stacking and other non-covalent interactions with aromatic residues in protein binding sites.

Vectorial Display of Substituents: The rigid scaffold holds substituents in well-defined spatial orientations, which is crucial for achieving high-affinity and selective binding to a target.

The pyrazolo[1,5-a]pyrimidine core, a related scaffold, has been successfully employed in the development of inhibitors for various protein kinases, demonstrating the utility of this general heterocyclic framework in targeting specific enzyme active sites. nih.govmdpi.com

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding how pyrazolo[1,5-a]pyridine-based ligands interact with their biological targets. These theoretical studies can provide insights into the binding modes of these compounds and help to rationalize their structure-activity relationships (SAR).

For instance, docking studies can predict the preferred orientation of a ligand within a protein's active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information can then be used to guide the design of new analogs with improved binding affinity and selectivity. Theoretical calculations can also be used to predict the physicochemical properties of these molecules, such as their solubility and membrane permeability, which are important for their drug-like characteristics.

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different scaffold while retaining its biological activity. nih.gov The pyrazolo[1,5-a]pyridine ring system can be considered a bioisosteric replacement for other heterocyclic scaffolds, such as purines or other fused bicyclic systems. nih.gov

Bioisosterism is the principle of exchanging functional groups or fragments with similar physicochemical properties to improve a compound's potency, selectivity, or pharmacokinetic profile. nih.gov The pyrazolo[1,5-a]pyridine scaffold offers a unique combination of electronic and steric properties that can be exploited in scaffold hopping and bioisosteric replacement strategies to discover novel drug candidates with improved properties. For example, replacing a known scaffold with the pyrazolo[1,5-a]pyridine core could lead to new intellectual property and potentially overcome issues such as metabolic instability or off-target effects associated with the original scaffold.

Applications in Materials Science and Engineering

The unique molecular architecture of this compound, which combines a rigid, aromatic heterocyclic scaffold with reactive aldehyde and carboxylic acid functionalities, suggests its potential utility in various domains of materials science. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, its structural features allow for informed predictions regarding its applicability in supramolecular chemistry, coordination complexes, and optoelectronic materials.

Components in Supramolecular Chemistry and Self-Assembly Processes

The bifunctional nature of this compound makes it a compelling candidate for the construction of complex supramolecular assemblies. The carboxylic acid group can participate in robust and directional hydrogen bonding interactions, a cornerstone of supramolecular design. It can form predictable synthons, such as carboxylic acid dimers, or interact with other complementary functional groups like amides or pyridines to guide the self-assembly of larger architectures.

Simultaneously, the formyl group offers a site for dynamic covalent chemistry or further derivatization. For instance, it can reversibly form imines with primary amines, enabling the construction of self-healing materials or stimuli-responsive systems. The planarity of the pyrazolo[1,5-a]pyridine core can also contribute to stabilizing supramolecular structures through π-π stacking interactions. These combined features could allow for the programmed assembly of one-, two-, or three-dimensional networks with potential applications in areas such as porous materials, gels, and liquid crystals.

Potential Supramolecular Interactions of this compound

Functional GroupPotential InteractionResulting Supramolecular Structure
Carboxylic AcidHydrogen Bonding (dimerization, with other H-bond donors/acceptors)Chains, sheets, networks
Pyrazolo[1,5-a]pyridine Coreπ-π StackingStacked columnar or layered structures
Formyl GroupDynamic Covalent Bonding (e.g., imine formation)Reversible polymers, stimuli-responsive materials
Nitrogen Atoms in CoreCoordination Bonding, Hydrogen BondingMetal-organic assemblies, co-crystals

Ligands for Coordination Complexes and Metal-Organic Frameworks (MOFs)

The presence of multiple heteroatoms (nitrogens in the fused ring system) and the carboxylic acid group makes this compound a versatile ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). The carboxylic acid can be deprotonated to act as a mono- or bidentate linker, bridging metal centers to form extended networks. The nitrogen atoms of the pyrazolo[1,5-a]pyridine ring can also coordinate to metal ions, potentially leading to multinuclear complexes or nodes in MOFs with higher connectivity.

The formyl group can either remain as a pendant functional group within the pores of a MOF, where it could be utilized for post-synthetic modification, or it could participate in the coordination sphere of the metal center. The rigidity and defined geometry of the pyrazolo[1,5-a]pyridine backbone are advantageous for the design of porous materials with predictable structures and pore environments. Such MOFs could find applications in gas storage, separation, and heterogeneous catalysis.

Chromophores or Fluorophores in Optoelectronic Applications (theoretical basis and design)

The pyrazolo[1,5-a]pyridine scaffold is known to be a fluorescent core, and its derivatives are investigated for their optoelectronic properties. The extended π-conjugated system of this compound suggests that it is likely to exhibit chromophoric and potentially fluorophoric behavior. The electronic properties, and therefore the absorption and emission characteristics, can be theoretically tuned by the nature and position of substituents.

The formyl group, being an electron-withdrawing group, and the carboxylic acid group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in the design of fluorescent probes and materials for optoelectronics. For instance, the pyrazolo[1,5-a]pyridine core can act as an electron donor, while the formyl and carboxylic acid groups act as electron acceptors, creating a push-pull system that can enhance fluorescence quantum yields and lead to solvatochromism. Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be instrumental in predicting the photophysical properties of this molecule and guiding its application in devices like organic light-emitting diodes (OLEDs) or as a fluorescent sensor. A study on a pyrazolo[1,5-a]pyridine carboxylic acid derivative has demonstrated its utility as a fluorescent pH probe, highlighting the potential of this heterocyclic system in sensing applications.

Utility in Catalysis and Organocatalysis

While specific catalytic applications of this compound have not been reported, its structure suggests plausible roles as a ligand in metal-catalyzed reactions or as a precursor for organocatalytic systems.

As a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms of the pyrazolo[1,5-a]pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites for transition metals, making the molecule a potential ligand for homogeneous catalysis. The rigidity of the bicyclic core could impart specific geometries to the resulting metal complexes, which might influence their catalytic activity and selectivity.

For heterogeneous catalysis, the molecule could be anchored to a solid support via its carboxylic acid or formyl group, or it could be used as a building block for MOFs with catalytically active metal centers. The accessibility of the nitrogen atoms for coordination could allow for the creation of single-site catalysts within a porous framework.

As an Organocatalyst or Precursor for Organocatalytic Systems

The functional groups present in this compound open up possibilities for its use in organocatalysis. The carboxylic acid moiety can act as a Brønsted acid catalyst. The formyl group can be a handle for derivatization to introduce other catalytically active functionalities. For example, it could be converted into an amine, which could then be used in enamine or iminium ion catalysis. The combination of the heterocyclic core with these functional groups could lead to bifunctional catalysts where the pyrazolo[1,5-a]pyridine scaffold influences the steric and electronic environment of the catalytic site.

Potential Catalytic Roles of this compound

Catalysis TypeRole of the CompoundPotential Reactions
Homogeneous CatalysisLigand for transition metalsCross-coupling, hydrogenation, oxidation
Heterogeneous CatalysisBuilding block for MOF catalysts, ligand for supported catalystsGas-phase reactions, fine chemical synthesis
OrganocatalysisBrønsted acid catalyst, precursor for other organocatalystsAldol reactions, Michael additions, asymmetric synthesis

Analytical Chemistry Applications for Research Method Development

The exploration of pyrazolo[1,5-a]pyridine derivatives in analytical chemistry is an emerging field with considerable potential. The inherent fluorescence of this heterocyclic system, combined with the ability to modify its properties through the introduction of various functional groups, allows for the design of specialized reagents for sensitive and selective analytical methods.

A notable application of this scaffold is in the development of fluorescent probes for pH sensing. nih.gov For instance, a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine carboxylic acid derivative has been synthesized and successfully employed for monitoring pH in cellular environments. nih.gov This probe demonstrated a rapid response to acidic conditions, a high quantum yield, and excellent selectivity, underscoring the utility of the pyrazolo[1,5-a]pyridine core in constructing sensitive analytical tools. nih.gov

The specific functional groups present in this compound, namely the formyl (-CHO) and carboxylic acid (-COOH) groups, are pivotal in modulating the electronic and, consequently, the photophysical properties of the molecule. The formyl group, being an electron-withdrawing group, and the carboxylic acid group, which can act as an electron-donating group (in its deprotonated form) or an electron-withdrawing group, can create a "push-pull" system within the molecule. This electronic arrangement is a common strategy in the design of fluorophores to tune their absorption and emission wavelengths, as well as their sensitivity to the chemical environment.

Research into a range of pyrazolo[1,5-a]pyridine fluorophores has shown that the strategic placement of electron-donating and electron-withdrawing groups is key to optimizing their fluorescent properties for use as probes. unito.it This principle suggests that this compound could be a valuable building block or a direct precursor for new analytical reagents. The formylation of the pyrazolo[1,5-a]pyrimidine ring, a related heterocyclic system, has been identified as a crucial step in preparing functional fluorophores. rsc.orgnih.gov

Furthermore, the pyrazolo[1,5-a]pyridine framework has been incorporated into novel fluorophores for specific bio-imaging applications, such as probing lipid droplets within living cells. researchgate.netrsc.org These applications highlight the versatility of the scaffold in creating tools for visualizing subcellular components and processes, a key area of analytical biochemistry.

The development of a library of pyrazolo[1,5-a]pyridine fluorophores is an active area of research aimed at producing novel fluorescent probes with improved properties such as better signal-to-noise ratio, enhanced cell permeability, and lower molecular weight compared to traditional dyes. unito.it

PropertyValueReference
Compound Pyrazolo[1,5-a]pyridine-based pH probe nih.gov
Application Monitoring intracellular pH nih.gov
Quantum Yield (Φ) 0.64 (at pH 2.4) nih.gov
Response Time < 10 seconds nih.gov
pKa 3.03 nih.gov

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Routes

The future of synthesizing derivatives of 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid and related pyrazolo[1,5-a]pyridine (B1195680) scaffolds is geared towards efficiency, sustainability, and diversification. Current research highlights a move away from traditional, often harsh, synthetic conditions towards more environmentally benign and atom-economical methodologies.

Key areas of development include:

Microwave-Assisted Synthesis : This technique has been shown to accelerate reaction times, improve yields, and reduce waste in the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) structures. nih.govresearchgate.net Its application to the synthesis of this compound derivatives could offer a rapid and efficient route to novel compound libraries.

One-Pot and Tandem Reactions : The development of one-pot cyclization and functionalization reactions represents a significant step forward in synthetic efficiency. nih.govnih.gov These methods, which combine multiple reaction steps into a single operation without isolating intermediates, reduce solvent usage and purification steps, aligning with the principles of green chemistry.

Catalyst-Free and Metal-Free Approaches : There is a growing interest in developing synthetic protocols that avoid the use of heavy metal catalysts, which can be toxic and costly. organic-chemistry.org Research into catalyst-free cycloaddition reactions and the use of readily available and non-toxic reagents like acetic acid and molecular oxygen is paving the way for more sustainable synthetic pathways. nih.gov

Flow Chemistry : The transition from batch to continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of pyrazolo[1,5-a]pyridine derivatives could enable the on-demand production of these compounds with high purity and reproducibility.

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies
MethodologyKey AdvantagesPotential Impact on SynthesisReferences
Microwave-Assisted SynthesisReduced reaction times, higher yields, lower energy consumption.Rapid library generation and optimization of reaction conditions. nih.govresearchgate.net
One-Pot/Tandem ReactionsIncreased efficiency, reduced waste, atom economy.Streamlined synthesis of complex derivatives from simple precursors. nih.govnih.govresearchgate.net
Catalyst-Free ApproachesLower cost, reduced toxicity, simplified purification.Development of more sustainable and environmentally friendly processes. organic-chemistry.orgnih.gov

Exploration of Unprecedented Reactivity and Tandem Transformations

The unique electronic properties of the pyrazolo[1,5-a]pyridine core, combined with the reactivity of the formyl and carboxylic acid groups, open avenues for exploring novel chemical transformations. Future research will likely focus on uncovering unprecedented reactivity patterns and developing elegant tandem reactions to build molecular complexity in a controlled and efficient manner.

Emerging areas of exploration include:

Domino Reactions : Designing domino reactions that are triggered by one of the functional groups on the this compound scaffold could lead to the rapid construction of complex polycyclic systems. ciac.jl.cn

Multi-component Reactions : The development of new multi-component reactions involving the this compound core would enable the assembly of diverse molecular scaffolds from simple, readily available starting materials in a single step.

C-H Activation : Direct functionalization of the C-H bonds on the pyrazolo[1,5-a]pyridine ring is a powerful strategy for introducing new functional groups without the need for pre-functionalized substrates. nih.gov Future work could focus on developing selective C-H activation protocols to further decorate the heterocyclic core.

Photoredox Catalysis : The use of visible light photoredox catalysis could unlock new reaction pathways and enable transformations that are not accessible through traditional thermal methods. This could lead to the development of novel, mild, and selective methods for functionalizing the this compound scaffold.

Advanced Computational Methodologies for Deeper Molecular Understanding

Computational chemistry is poised to play an increasingly vital role in understanding the properties and reactivity of this compound and its derivatives. Advanced computational methodologies can provide deep insights into molecular structure, electronic properties, and reaction mechanisms, thereby guiding the rational design of new molecules and synthetic routes.

Future computational studies are expected to focus on:

Density Functional Theory (DFT) Calculations : DFT will continue to be a valuable tool for investigating the geometric and electronic structures of pyrazolo[1,5-a]pyridine derivatives. researchgate.net These calculations can help to predict reactivity, rationalize experimental observations, and elucidate reaction mechanisms. acs.org

Molecular Docking and Virtual Screening : For applications in drug discovery, molecular docking simulations can be used to predict the binding modes of this compound derivatives with biological targets. nih.govekb.eg High-throughput virtual screening of virtual compound libraries can accelerate the identification of promising lead compounds. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations : QM/MM methods can be employed to study the behavior of these molecules in complex biological environments, such as enzyme active sites, providing a more accurate understanding of their interactions with biological macromolecules.

Machine Learning and AI : The application of machine learning and artificial intelligence algorithms to predict the properties and activities of novel pyrazolo[1,5-a]pyridine derivatives based on their chemical structure could significantly accelerate the discovery of new functional molecules.

Table 2: Applications of Computational Methodologies in Pyrazolo[1,5-a]pyridine Research
Computational MethodPrimary ApplicationExpected OutcomeReferences
Density Functional Theory (DFT)Elucidation of electronic structure and reaction mechanisms.Rationalization of reactivity and prediction of spectroscopic properties. researchgate.netacs.org
Molecular DockingPrediction of binding modes with biological targets.Identification of potential drug candidates and understanding of structure-activity relationships. nih.govekb.eg
High-Throughput Virtual ScreeningRapid screening of large virtual compound libraries.Prioritization of compounds for experimental testing. rsc.org

Integration into Automated Synthesis and High-Throughput Reaction Screening Platforms (for library generation)

The integration of this compound into automated synthesis and high-throughput screening platforms is a key future direction for accelerating the discovery of new functional molecules. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the drug discovery and materials development processes.

Future efforts in this area will likely involve:

Development of Solid-Phase Synthesis Routes : Adapting the synthesis of pyrazolo[1,5-a]pyridine derivatives to a solid-phase format would facilitate automation and purification, making it amenable to high-throughput library generation.

Robotic Synthesis Platforms : The use of robotic platforms for automated synthesis can enable the precise and reproducible synthesis of a large number of derivatives with minimal human intervention.

High-Throughput Screening Assays : The development of robust and miniaturized high-throughput screening assays will be crucial for rapidly evaluating the biological activity or material properties of the synthesized compound libraries.

Data Analysis and Management : The vast amounts of data generated from high-throughput synthesis and screening will require sophisticated data analysis and management tools to identify structure-activity relationships and guide the design of next-generation compounds.

Unexplored Potential in Interdisciplinary Research (e.g., chemical biology design, materials science theory)

The versatile structure of this compound suggests significant untapped potential in various interdisciplinary research areas beyond its current applications. Its unique combination of a rigid, planar heterocyclic core and reactive functional groups makes it an attractive scaffold for the design of novel probes, materials, and bioactive agents.

Promising areas for future interdisciplinary research include:

Chemical Biology : The pyrazolo[1,5-a]pyridine scaffold can be elaborated to create fluorescent probes for imaging biological processes. rsc.orgunito.it The formyl and carboxylic acid groups provide convenient points of attachment for targeting ligands or other reporter molecules.

Materials Science : The photophysical properties of pyrazolo[1,5-a]pyridine derivatives make them interesting candidates for the development of new organic light-emitting diodes (OLEDs), sensors, and other functional materials. nih.gov Theoretical studies can guide the design of molecules with tailored electronic and optical properties for specific material applications.

Agrochemical Science : The pyrazolo[1,5-a]pyrimidine core has been explored in agrochemicals. chemimpex.com Further derivatization of the this compound could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action.

Catalysis : The rigid backbone and potential for incorporating coordinating atoms make pyrazolo[1,5-a]pyridine derivatives interesting ligands for transition metal catalysis. The development of new catalysts based on this scaffold could lead to novel and more efficient chemical transformations.

Q & A

What are the common synthetic routes for 3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid, and how can reaction conditions be optimized?

Category : Basic (Synthetic Methodology)
Answer :
The synthesis typically involves functionalization of the pyrazolo[1,5-a]pyridine core. For example, amidation or esterification reactions are used to introduce substituents. In related compounds, direct amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with amines under mild conditions (e.g., DMF, room temperature) has been effective for generating carboxamide derivatives . Optimization may include adjusting solvent polarity, temperature, and catalyst selection. For the formyl group, Vilsmeier-Haack formylation or oxidation of methyl groups could be explored, though specific protocols for this compound require validation via TLC or HPLC monitoring .

How is the structure of this compound confirmed experimentally?

Category : Basic (Structural Characterization)
Answer :
Structural confirmation relies on spectroscopic and analytical techniques:

  • 1H/13C NMR : Peaks for the formyl group (δ ~9-10 ppm in 1H NMR; δ ~190 ppm in 13C NMR) and carboxylic acid (δ ~170 ppm in 13C NMR) are critical. Adjacent protons on the pyridine ring show characteristic splitting patterns .
  • HRMS : Exact mass analysis (e.g., [M+H]+) verifies the molecular formula. Deviations >5 ppm require re-evaluation of purity or synthetic steps .
  • Elemental Analysis : Matching calculated and observed C/H/N/O percentages confirms bulk purity .

What strategies are employed to resolve contradictions in biological activity data across studies?

Category : Advanced (Data Analysis)
Answer :
Discrepancies in bioactivity data (e.g., IC50 values) may arise from assay variability, impurity profiles, or solvation effects. Mitigation strategies include:

  • Reproducibility Checks : Repeating assays with independently synthesized batches .
  • Orthogonal Assays : Using alternative methods (e.g., SPR vs. fluorescence-based assays) to cross-validate results .
  • Impurity Profiling : LC-MS or HPLC to identify byproducts (e.g., unreacted starting materials) that may interfere with activity .

How can computational methods guide the design of derivatives with improved target affinity?

Category : Advanced (Structure-Activity Relationships)
Answer :

  • Docking Studies : Predict binding modes of the formyl and carboxylic acid groups with target proteins (e.g., kinases). Software like AutoDock Vina can highlight steric or electronic mismatches .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft indices) with activity trends. For example, electron-withdrawing groups on the pyridine ring may enhance electrophilic interactions .
  • MD Simulations : Assess dynamic stability of ligand-receptor complexes over nanosecond timescales to prioritize stable derivatives .

What purification challenges arise during synthesis, and how are they addressed?

Category : Basic (Purification Methodology)
Answer :
Common issues include:

  • Polar Byproducts : Use reverse-phase chromatography (C18 columns) or recrystallization from ethanol/DMF mixtures .
  • Acid Sensitivity : Avoid prolonged exposure to acidic conditions; employ neutral buffers during workup .
  • Formyl Group Stability : Purify under inert atmospheres (N2/Ar) to prevent oxidation of the aldehyde to carboxylic acid .

How does the electronic nature of substituents influence the compound’s reactivity?

Category : Advanced (Mechanistic Studies)
Answer :

  • Electron-Donating Groups (EDGs) : Activate the pyridine ring toward electrophilic substitution but may reduce carboxylic acid acidity.
  • Electron-Withdrawing Groups (EWGs) : Enhance acidity of the carboxylic acid (pKa ↓) and stabilize intermediates in nucleophilic reactions.
  • Formyl Group : Acts as a directing group in electrophilic aromatic substitution, favoring meta/para positions on adjacent rings . Experimental validation via Hammett plots is recommended .

What analytical techniques are critical for assessing compound stability under storage?

Category : Advanced (Stability Profiling)
Answer :

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : UV-vis spectroscopy (λmax tracking) to detect photodegradation products .
  • Mass Balance Analysis : Compare initial and post-storage purity; identify decomposition pathways (e.g., hydrolysis of the formyl group) .

How are enantiomeric impurities controlled in chiral derivatives of this compound?

Category : Advanced (Stereochemical Analysis)
Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers; validate with optical rotation measurements .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key steps to enforce stereochemistry .
  • Circular Dichroism (CD) : Confirm absolute configuration of crystalline samples .

What role does the carboxylic acid moiety play in biological activity?

Category : Advanced (Mechanistic Biology)
Answer :
The carboxylic acid can:

  • Enhance Solubility : Improve pharmacokinetic profiles via salt formation (e.g., sodium or ammonium salts) .
  • Mediate Hydrogen Bonding : Interact with polar residues in enzymatic active sites (e.g., serine proteases) .
  • Serve as a Prodrug Handle : Esterify or amidate for improved membrane permeability, with in vivo hydrolysis regenerating the active acid .

How are contradictory crystallographic data resolved for structurally similar analogs?

Category : Advanced (Structural Validation)
Answer :

  • Revisiting Crystallization Conditions : Adjust solvent systems (e.g., DMSO vs. EtOAc) to obtain higher-resolution crystals .
  • DFT Calculations : Compare experimental and computed bond lengths/angles to identify outliers .
  • Twinned Crystal Analysis : Use software like TWINLAW to deconvolute overlapping diffraction patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.